molecular formula C10H15Br2N B8319079 (R)-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide CAS No. 100596-37-0

(R)-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide

Cat. No. B8319079
M. Wt: 309.04 g/mol
InChI Key: COXLNWYFVXMNNR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is a useful research compound. Its molecular formula is C10H15Br2N and its molecular weight is 309.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100596-37-0

Product Name

(R)-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide

Molecular Formula

C10H15Br2N

Molecular Weight

309.04 g/mol

IUPAC Name

(1R)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

InChI

InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m1./s1

InChI Key

COXLNWYFVXMNNR-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCBr.Br

Canonical SMILES

CC(C1=CC=CC=C1)NCCBr.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g (605.32 mmole) of N-(2-hydroxyethyl)-α-methylbenzylamine produced in Example 5(1) above was suspended in 515 ml of 48% aqueous hydrobromic acid solution and the resulting suspension was reacted at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 550 ml of acetone, and 500 ml of ethyl acetate and 670 ml of ether were added thereto. The reaction solution was stirred for 30 minutes, cooled to 0° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 400 ml of ethyl acetate and then dried to obtain 97 g of the first crop of the title compound. The filtrate was then concentrated. The residue was dissolved in 450 ml of acetone, diluted with 680 ml of ether and then allowed to stand at 0° C. for 12 hours. The resulting solid product was filtered, collected, and washed with 450 ml of ethyl acetate to obtain 32.5 g of the second crop of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
515 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
69.23%

Synthesis routes and methods II

Procedure details

76.61 g (630 mmole) of α-methylbenzylamine was dissolved in 77 ml of dichloromethane and 94.8 g (760 mmole) of 2-bromoethanol was added thereto. This mixture was stirred at 51° C. for 50 hours to complete the reaction. The reaction solution was concentrated under reduced pressure and 286.4 ml (2500 mmole) of 48% aqueous hydrobromic acid solution was added thereto and allowed to react at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 350 ml of isopropyl alcohol with refluxing for 30 minutes, and this solution was cooled to 10° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 50 ml of ethyl acetate and then dried to obtain 128.9 g of the title compound.
Quantity
76.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Quantity
286.4 mL
Type
reactant
Reaction Step Three
Name
title compound
Yield
66.2%

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